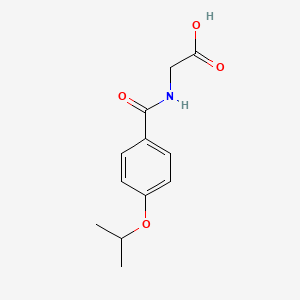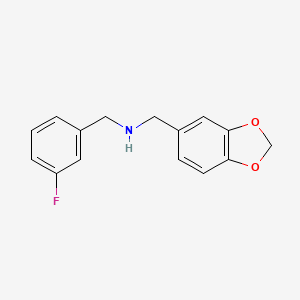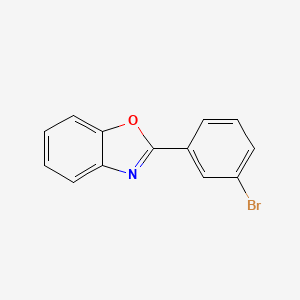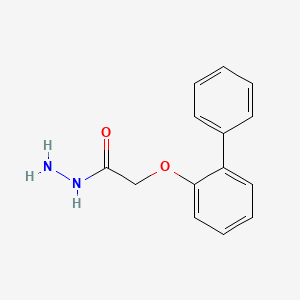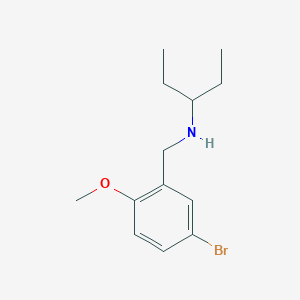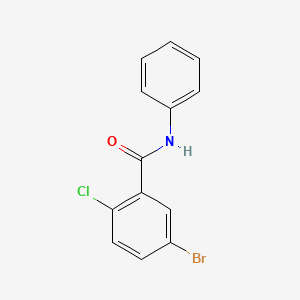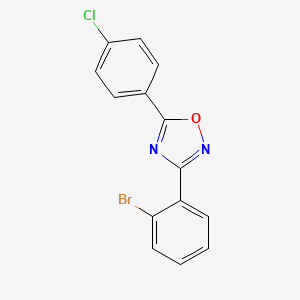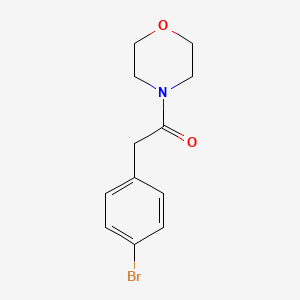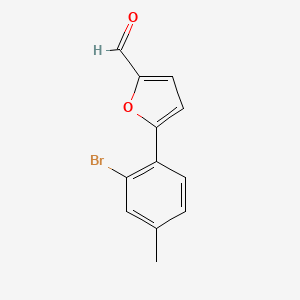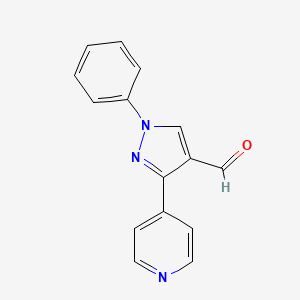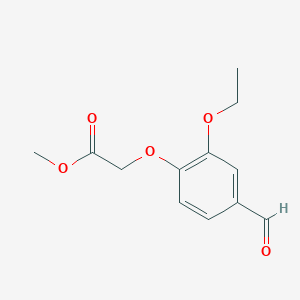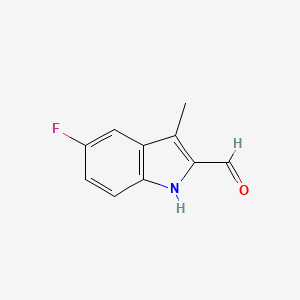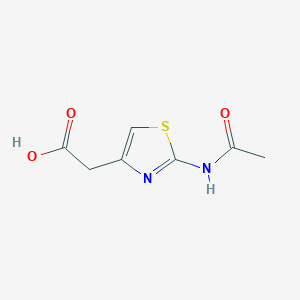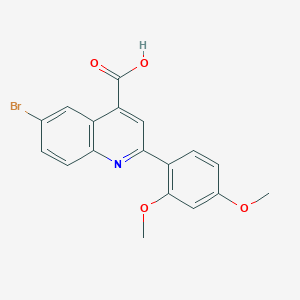
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves multi-step chemical processes. For instance, Janz & Kaila (2009) demonstrated that quinoline salicylic acids could undergo bromodecarboxylation at room temperature with N-bromosuccinimide, allowing the preparation of diverse 4-substituted quinolines, which suggests a method for introducing bromo groups into quinoline derivatives (Janz & Kaila, 2009). This technique could potentially be adapted for the synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and electronic properties of related bromo-substituted quinoline derivatives have been investigated using various spectroscopic and computational methods. For example, Ulahannan et al. (2015) conducted a comprehensive study on the molecular structure, including vibrational frequencies and electronic properties, of a similar bromo-substituted quinoline compound. They employed Gaussian09 software for theoretical calculations, which provided insights into the molecule's stability, charge distribution, and potential reactivity (Ulahannan et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Heterocycles
- Quinolines are used in the synthesis of related four-membered to seven-membered heterocycles .
- The synthetic approaches include condensation and cyclodehydration in acidic or basic medium .
- An eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives has been shown .
- The outcomes of these syntheses are new heterocyclic compounds, most of them showing unique biological activities .
-
Pharmaceutical Synthesis
-
Rhodium Complexes
-
Antibacterial Applications
-
Alkaloid Synthesis
-
Fungicides and Biocides
-
Antiviral Applications
-
Antagonists at the Glycine Site of the NMDA Receptor
Zukünftige Richtungen
The future directions for “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further studies to understand its chemical properties, potential applications, and safety profile. As it is used in proteomics research , it might have potential applications in the field of biochemistry and molecular biology.
Eigenschaften
IUPAC Name |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVGJUFNHFSQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361166 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351329-40-3 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

